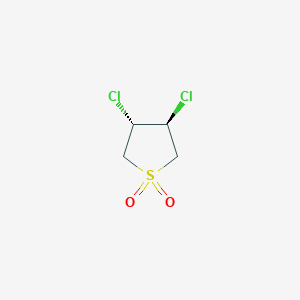
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
説明
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine, also known as BTPCP, is a chemical compound that has been used extensively in scientific research. It is a phosphine compound that is commonly used as a reducing agent and a ligand in various chemical reactions.
科学的研究の応用
1. Ligand Synthesis and Coordination Chemistry
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine and its derivatives have been utilized in the synthesis of novel ligands and coordination compounds. For instance, a study by Beganskienė et al. (2006) demonstrated the synthesis of a polydentate ligand containing two tripodal coordination pockets, useful in creating dimeric thallium(I) phenoxide complexes (Beganskienė et al., 2006). Similarly, Meyer et al. (1993) prepared monofluorophosphines, including known di-tert-butylmonofluorophosphine, through lithiation reactions with PCl2F, highlighting the role of such phosphines in synthesizing transition metal complexes (Meyer et al., 1993).
2. Catalysis
In catalysis, these compounds find significant application. Roiban et al. (2014) reported the use of a phosphorus compound derived from bis(diisopropylamino)chlorophosphine as an excellent ligand for palladium-catalysed Buchwald–Hartwig amination, a critical reaction in synthesizing industrially important aryl- and heteroarylamines (Roiban et al., 2014). Similarly, a study by Nobbs et al. (2017) demonstrated the use of a bulky diphosphine ligand in Pd-catalyzed isomerizing methoxycarbonylation of alkenes, showing high activities and selectivities in this important industrial process (Nobbs et al., 2017).
3. Synthesis of Complex Structures
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine-related compounds are also instrumental in synthesizing complex molecular structures. For example, Hettstedt et al. (2016) synthesized and characterized specific substituted phosphines, demonstrating their potential in creating diverse organic compounds (Hettstedt et al., 2016). Jiménez‐Pérez et al. (2000) reported the synthesis of hexacyclic bimetallic tin compounds, showcasing the versatility of these phosphines in organometallic chemistry (Jiménez‐Pérez et al., 2000).
4. Phosphine Ligand Development
Further, these compounds are essential in developing phosphine ligands. Vondran et al. (2021) reviewed the use of a bidentate phosphine ligand in various catalytic reactions, indicating the broad applicability of such ligands in catalysis and synthesis (Vondran et al., 2021).
5. Synthesis of Organic Light-Emitting Devices (OLEDs)
Su and Zheng (2019) utilized sulfur-containing ancillary ligands derived from bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinodithioic acid in synthesizing iridium(III) complexes for OLEDs, indicating the role of these phosphines in advanced material synthesis (Su & Zheng, 2019).
作用機序
Target of Action
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is a phosphine ligand . Phosphine ligands are often used in coordination chemistry and catalysis, where they bind to a metal center to form a coordination complex .
Mode of Action
This compound is used as a reactant for asymmetric hydrogenation with iridium catalysts and chemoselective reactions with deprotonated 2-hydroxy-3,3,N-trimethylbutanamide . It forms a coordination complex with the metal center of the catalyst, which can then facilitate various types of reactions .
Biochemical Pathways
It is known to be involved in the synthesis of phosphine-containing amino acids and peptide-based catalyst ligands .
Result of Action
The molecular and cellular effects of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine’s action would depend on the specific reactions it is used to catalyze. In general, the use of this compound as a ligand can facilitate a variety of chemical transformations .
Action Environment
The efficacy and stability of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine can be influenced by various environmental factors. For instance, it is known to react with water . Therefore, it should be stored and used under dry conditions. Additionally, safety precautions should be taken when handling this compound, including the use of protective eyewear, gloves, and dust masks .
特性
IUPAC Name |
chloro-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46ClO2P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGHMZHRQUWLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700292 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine | |
CAS RN |
212713-08-1 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)




![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)

